molecular formula C17H21NO4 B4034642 6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B4034642
M. Wt: 303.35 g/mol
InChI Key: WOALXUBOIUFZFN-UHFFFAOYSA-N
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Description

6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring substituted with a methoxyaniline group and carboxylic acid functionalities, making it an interesting subject for chemical synthesis and reactivity studies.

Scientific Research Applications

6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyaniline with a suitable cyclohexene derivative under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy and aniline groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Mechanism of Action

The mechanism of action of 6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID include other cyclohexene derivatives with different substituents, such as:

  • 6-[(3-HYDROXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
  • 6-[(3-CHLOROANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[(3-methoxyphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10-7-14(15(17(20)21)8-11(10)2)16(19)18-12-5-4-6-13(9-12)22-3/h4-6,9,14-15H,7-8H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALXUBOIUFZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=CC(=CC=C2)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(3-METHOXYANILINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

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